molecular formula C16H13N5O4 B2943554 (E)-3-(5-methylfuran-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285642-99-0

(E)-3-(5-methylfuran-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2943554
CAS No.: 1285642-99-0
M. Wt: 339.311
InChI Key: PDORJWLWJDLPGF-RQZCQDPDSA-N
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Description

This compound belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core substituted at position 3 with a 5-methylfuran-2-yl group and at position 5 with a hydrazide moiety. The hydrazide is further functionalized with a 4-nitrobenzylidene group in the E-configuration (). The E-geometry ensures planarity of the hydrazone linkage, which is critical for intermolecular interactions such as π-stacking and hydrogen bonding, often enhancing biological activity .

Pyrazole-carbohydrazides are synthesized via condensation of pyrazole-5-carbohydrazides with aromatic aldehydes.

Properties

IUPAC Name

5-(5-methylfuran-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4/c1-10-2-7-15(25-10)13-8-14(19-18-13)16(22)20-17-9-11-3-5-12(6-4-11)21(23)24/h2-9H,1H3,(H,18,19)(H,20,22)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDORJWLWJDLPGF-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(5-methylfuran-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative notable for its diverse biological activities. This compound features a unique structure that includes a pyrazole ring, a furan moiety, and a nitrobenzylidene substituent, which may contribute to its potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H13N5O4. The synthesis typically involves the reaction of 5-methylfuran-2-carboxaldehyde with hydrazine derivatives, followed by subsequent modifications. Key steps in the synthesis include:

  • Condensation Reaction : The initial formation of the pyrazole ring through condensation.
  • Functional Group Modifications : Introduction of the nitro and furan groups.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : In vitro studies have shown that pyrazole derivatives can inhibit bacterial growth, suggesting potential as antimicrobial agents.
  • Antioxidant Properties : The presence of the furan moiety may contribute to antioxidant activity, which protects cells from oxidative stress.
  • Antitumor Effects : Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into its mechanisms of action.

Data Table of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibitory effects on various bacterial strains
AntioxidantScavenging free radicals in biochemical assays
AntitumorCytotoxicity against specific cancer cell lines

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, highlighting the potential of this compound.

  • Antimicrobial Study : A study published in Pharmaceutical Biology demonstrated that similar compounds showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
  • Antioxidant Evaluation : In a study assessing antioxidant properties, compounds with furan moieties exhibited higher radical scavenging activities compared to their non-furan counterparts. This suggests that the furan group enhances the compound's ability to neutralize free radicals.
  • Antitumor Mechanism : Research published in Cancer Letters indicated that pyrazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. Further investigation is needed to elucidate the specific pathways involved for this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

Antitumor Activity
  • Compound 26 (): (E)-1-(4-tert-butylbenzyl)-NO-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide. Substituents: 4-Chlorophenyl (C-3), 4-tert-butylbenzyl (C-1), and a hydroxyl-chlorophenyl hydrazone. Activity: Potent growth inhibition of A549 lung cancer cells (IC₅₀ = 1.2 µM) via apoptosis induction. Comparison: The tert-butyl and chlorophenyl groups enhance lipophilicity, improving membrane permeability.
  • (E)-N'-(4-Methoxybenzylidene)-5-Methyl-1H-Pyrazole-3-Carbohydrazide ():

    • Substituents: 4-Methoxybenzylidene (electron-donating) vs. 4-nitro (electron-withdrawing).
    • Activity: Methoxy derivatives often exhibit antioxidant and anti-inflammatory properties. The nitro group in the target compound may favor redox-mediated mechanisms (e.g., nitroreductase activation in hypoxic tumor cells) .
Antifungal Activity
  • Pyrazole Carboxamides (): Derivatives with carboxamide substituents show moderate antifungal activity against Candida albicans. The carbohydrazide moiety in the target compound may offer improved hydrogen-bonding capacity, enhancing target binding .

Structural and Electronic Comparisons

Compound Name C-3 Substituent Hydrazone Substituent Key Features Reference
Target Compound 5-Methylfuran-2-yl 4-Nitrobenzylidene Strong electron-withdrawing nitro group; planar E-configuration
(E)-3-(5-Chlorothiophen-2-yl) Analog 5-Chlorothiophen-2-yl 2-Furylethylidene Thiophene enhances π-conjugation; chlorine increases molecular weight
(E)-N'-(4-Methoxybenzylidene) Analog 5-Methyl 4-Methoxybenzylidene Methoxy group improves solubility; reduced electron-withdrawing effects
(E)-3-(Naphthalen-1-yl) Analog Naphthalen-1-yl 4-Nitrobenzylidene Bulky naphthalene may hinder binding; increased hydrophobicity
  • Steric Effects : Bulky substituents like naphthalene () reduce bioavailability, whereas smaller groups (e.g., methylfuran) balance lipophilicity and steric accessibility .

Computational and Crystallographic Insights

  • DFT Studies (): The E-configuration of hydrazones is energetically favorable, with HOMO-LUMO gaps indicating stability. The nitro group’s electron-withdrawing nature polarizes the hydrazone bond, enhancing electrophilicity .
  • X-ray Diffraction (): Analogous compounds show intramolecular hydrogen bonds between the hydrazide NH and pyrazole N, stabilizing the planar conformation critical for bioactivity .

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